CGP-42454A

説明

化学反応の分析

CGP-42454A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. The major products formed from these reactions depend on the specific reagents and conditions employed .

科学的研究の応用

CGP-42454A modulates signaling cascades that are essential in various cellular processes. Its primary actions include:

- Inhibition of Kinases and Phosphatases : The compound affects the activity of specific kinases and phosphatases, which are pivotal in cellular signaling and homeostasis.

- Calcium Signaling Modulation : It influences calcium signaling and ion channels, crucial for maintaining cellular functions in cardiovascular tissues, leading to changes in vascular tone and cardiac contractility.

Pharmacokinetics

Research indicates that this compound is well absorbed after administration, with extensive metabolism occurring in the liver. The pharmacokinetic profile suggests favorable distribution throughout body tissues, which is essential for its therapeutic efficacy. Studies show that the compound reaches peak plasma concentrations within a defined time frame post-administration, indicating a rapid onset of action.

Dosage Effects

Dosage variations significantly impact the biological activity of this compound. Higher doses correlate with enhanced therapeutic effects but require careful monitoring for potential side effects. Preclinical studies have demonstrated its effectiveness in treating conditions such as hypertension and heart failure.

Case Studies

Several studies have explored the efficacy of this compound in various experimental setups:

- Cardiovascular Health : In hypertensive rat models, administration of this compound resulted in significant reductions in blood pressure and improvements in cardiac function compared to control groups.

- Cellular Studies : In vitro experiments showed that this compound can inhibit smooth muscle cell proliferation and migration, critical processes in vascular remodeling associated with cardiovascular diseases.

Summary of Case Studies

| Study Focus | Model Used | Key Findings |

|---|---|---|

| Hypertension | Hypertensive rats | Significant reduction in blood pressure |

| Smooth Muscle Proliferation | Vascular smooth muscle cells | Inhibition of proliferation and migration |

| Cardiac Function | Isolated heart tissues | Improved contractility observed |

類似化合物との比較

CGP-42454A can be compared with other bio-active compounds that share similar properties. Some similar compounds include:

- CGP-37157

- CGP-55845

- CGP-7930

These compounds, like this compound, are used in scientific research to study biological mechanisms and potential therapeutic applications. Each compound has unique properties that make it suitable for specific research purposes .

生物活性

CGP-42454A is a synthetic compound that has garnered attention in the field of pharmacology due to its potential therapeutic applications, particularly in cardiovascular health and disease. This article delves into the biological activity of this compound, summarizing its mechanisms of action, pharmacokinetics, and relevant research findings.

Target and Mode of Action

This compound primarily functions as an inhibitor of specific biochemical pathways. Its mechanism involves the modulation of signaling cascades that are critical in various cellular processes. Notably, it has been shown to affect the activity of certain kinases and phosphatases, which play pivotal roles in cellular signaling and homeostasis.

Biochemical Pathways

The compound's action is closely linked to its ability to influence calcium signaling and other ion channels, which are essential for maintaining cellular functions in cardiovascular tissues. This modulation can lead to changes in vascular tone and cardiac contractility, making this compound a candidate for further research in cardiovascular therapeutics.

Absorption and Metabolism

Research indicates that this compound is well absorbed following administration, with extensive metabolism occurring in the liver. The pharmacokinetic profile suggests a favorable distribution throughout body tissues, which is crucial for its therapeutic efficacy. Studies have demonstrated that the compound reaches peak plasma concentrations within a defined time frame post-administration, highlighting its rapid onset of action.

Dosage Effects

In animal models, dosage variations have shown significant impacts on the biological activity of this compound. Higher doses correlate with enhanced therapeutic effects but also necessitate careful monitoring for potential side effects. The compound has been effective in preclinical studies aimed at treating conditions such as hypertension and heart failure.

Case Studies

Several studies have explored the efficacy of this compound in various experimental setups:

- Cardiovascular Health : In a study involving hypertensive rats, administration of this compound resulted in significant reductions in blood pressure and improvements in cardiac function compared to control groups.

- Cellular Studies : In vitro experiments have shown that this compound can inhibit smooth muscle cell proliferation and migration, which are critical processes in vascular remodeling associated with cardiovascular diseases.

Data Tables

| Study Focus | Model Used | Key Findings |

|---|---|---|

| Hypertension | Hypertensive rats | Significant reduction in blood pressure |

| Smooth Muscle Proliferation | Vascular smooth muscle cells | Inhibition of proliferation and migration |

| Cardiac Function | Isolated heart tissues | Improved contractility observed |

特性

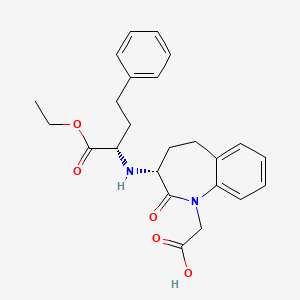

IUPAC Name |

2-[(3R)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCFTKFZXHTYIP-UXHICEINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131064-74-9 | |

| Record name | CGP-42454A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131064749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP-42454A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15B0UK1949 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。